

"physicochemical properties of 2-(4-benzylpiperazin-1-yl)acetonitrile"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Benzylpiperazin-1-yl)acetonitrile

Cat. No.: B113284

[Get Quote](#)

A Technical Guide to 2-(4-benzylpiperazin-1-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-benzylpiperazin-1-yl)acetonitrile is a heterocyclic organic compound featuring a central piperazine ring substituted with a benzyl group at one nitrogen and an acetonitrile group at the other. The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active agents due to its ability to improve aqueous solubility and bioavailability.^[1] The benzyl and acetonitrile groups contribute to the molecule's lipophilicity and potential for specific intermolecular interactions. This document provides a comprehensive overview of the known physicochemical properties, theoretical synthesis and analysis protocols, and relevant biological context for this compound.

Physicochemical Properties

The properties of **2-(4-benzylpiperazin-1-yl)acetonitrile** have been primarily determined through computational methods. Experimental data for properties such as melting point, boiling point, and pKa are not widely available in published literature. A summary of its key identifiers and computed characteristics is presented below.

Table 1: Physicochemical Data for **2-(4-benzylpiperazin-1-yl)acetonitrile**

Property	Value	Source
Identifiers		
CAS Number	92042-93-8	[2]
Molecular Formula	C ₁₃ H ₁₇ N ₃	[2][3]
Molecular Weight	215.29 g/mol	[2]
InChIKey	ATUPEPBRQNHPDY-UHFFFAOYSA-N	[3]
Computed Properties		
XlogP	1.6	[3]
Topological Polar Surface Area (TPSA)	39.06 Å ²	[4]
Hydrogen Bond Donor Count	0	[3] (Typo in source, should be 0)
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	3	[4]
Monoisotopic Mass	215.14224 Da	[3]
General Properties		
Physical Form	Solid	(Inferred)[5]
Storage Conditions	Store at -20°C or under refrigeration (4°C)	[2][4]

Experimental Protocols

While specific validated protocols for **2-(4-benzylpiperazin-1-yl)acetonitrile** are not detailed in the available literature, the following sections describe standard methodologies for its synthesis and analysis based on established procedures for analogous piperazine derivatives.[1][6]

Synthesis Protocol: N-Alkylation of 1-Benzylpiperazine

The synthesis of **2-(4-benzylpiperazin-1-yl)acetonitrile** can be achieved via a standard nucleophilic substitution reaction. This involves the alkylation of 1-benzylpiperazine with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.

Reagents and Materials:

- 1-Benzylpiperazine
- Chloroacetonitrile (or Bromoacetonitrile)
- Potassium Carbonate (K_2CO_3) or Cesium Carbonate (Cs_2CO_3) (anhydrous)
- Acetonitrile (CH_3CN) or Dimethylformamide (DMF) (anhydrous)
- Ethyl acetate (for extraction)
- Brine (saturated $NaCl$ solution)
- Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4) (anhydrous)
- Silica gel for column chromatography

Procedure:

- To a solution of 1-benzylpiperazine (1.0 eq) in anhydrous acetonitrile, add a fine powder of anhydrous potassium carbonate (2.0-3.0 eq) as a base.
- Stir the suspension vigorously at room temperature for 15 minutes.
- Add chloroacetonitrile (1.1-1.2 eq) dropwise to the reaction mixture.
- Heat the mixture to reflux (approximately 80-85°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and filter to remove the inorganic salts.^[6]

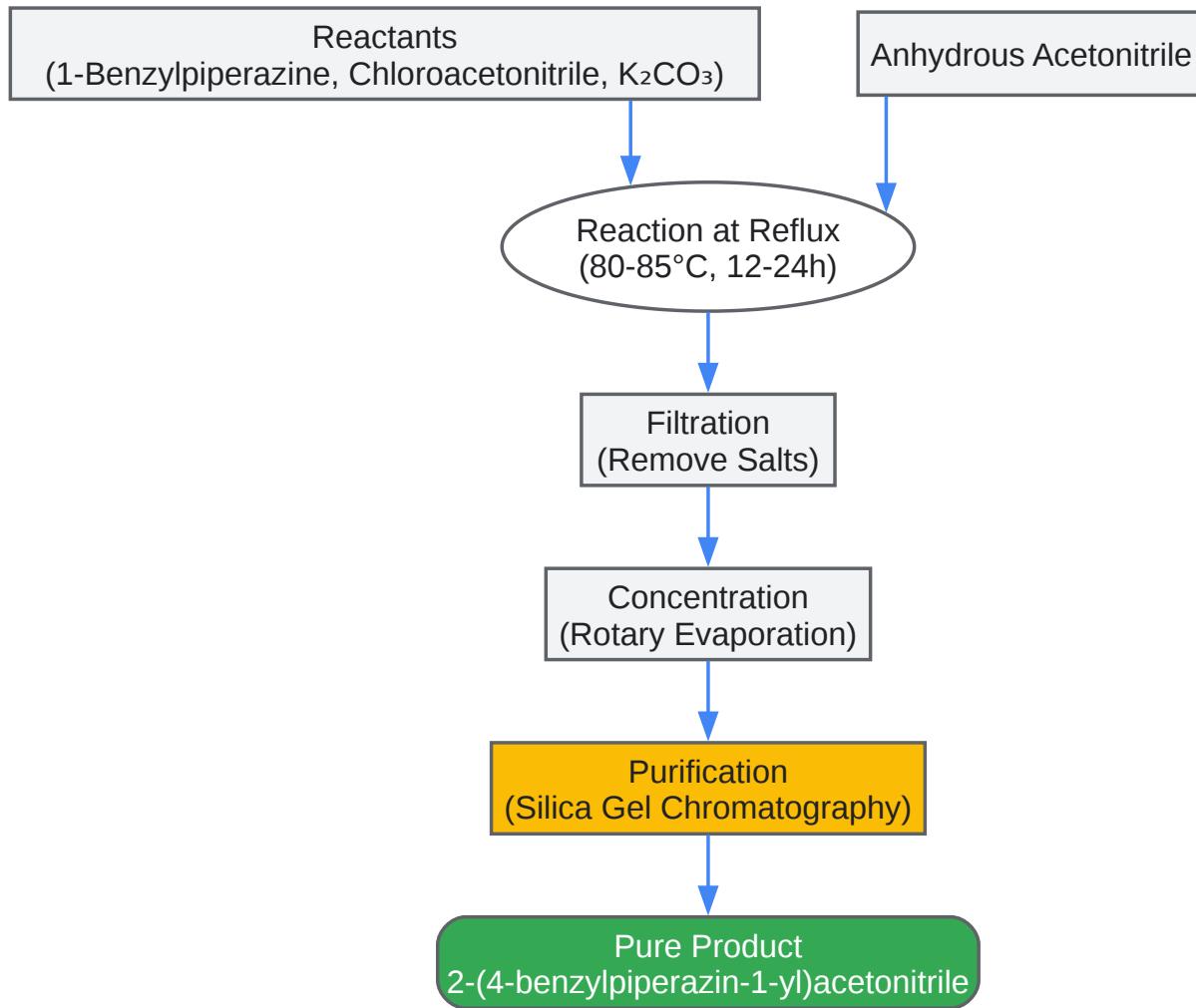
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure **2-(4-benzylpiperazin-1-yl)acetonitrile**.

Analytical Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized compounds. A reverse-phase HPLC method is suitable for this molecule.

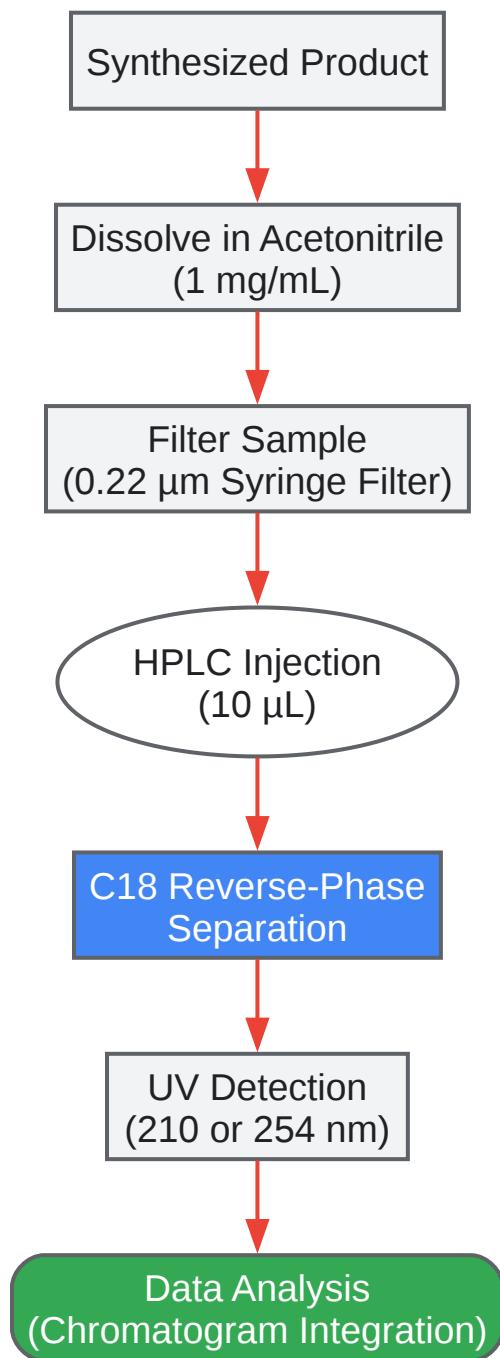
[7][8]

Instrumentation and Conditions:


- HPLC System: A standard UHPLC or HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).[7][9]
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or a phosphate buffer (pH 2-3). [7][9]
- Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[8][9]
- Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15-20 minutes.
- Flow Rate: 1.0 mL/min.[9]
- Column Temperature: 25°C.[8]
- Detection Wavelength: 210 nm or 254 nm, where the benzyl chromophore absorbs.[9]
- Injection Volume: 10 μ L.

Sample Preparation:

- Prepare a stock solution of the compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.[9]
- Filter the sample solution through a 0.22 μ m syringe filter before injection to remove any particulate matter.


Workflow Visualizations

The following diagrams illustrate the logical flow for the synthesis and analysis of **2-(4-benzylpiperazin-1-yl)acetonitrile**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-(4-benzylpiperazin-1-yl)acetonitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for purity analysis via reverse-phase HPLC.

Biological Context

While no specific biological activity or signaling pathway has been published for **2-(4-benzylpiperazin-1-yl)acetonitrile** itself, its structural relative, 1-benzylpiperazine (BZP), is known to be a central nervous system stimulant.^[10] BZP acts by stimulating the release of

dopamine and serotonin and inhibiting their reuptake.[10] Furthermore, numerous piperazine derivatives have been investigated for a vast range of therapeutic applications, including as anticancer, anti-anxiety, and antihypertensive agents.[1] Specifically, compounds containing a 1-benzylpiperidine motif (a closely related structure) have been explored as ligands for sigma receptors, which are targets for treating neurological disorders.[11][12] The structural components of **2-(4-benzylpiperazin-1-yl)acetonitrile** suggest it may have been synthesized as part of a medicinal chemistry program exploring novel CNS agents or other therapeutic targets. Further biological evaluation is required to determine its specific pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Benzylpiperazin-1-yl)acetonitrile, CAS [[92042-93-8]] | BIOZOL [biozol.de]
- 3. PubChemLite - 2-(4-benzylpiperazin-1-yl)acetonitrile (C13H17N3) [pubchemlite.lcsb.uni.lu]
- 4. chemscene.com [chemscene.com]
- 5. (S)-2-(4-benzylpiperazin-2-yl)acetonitrile 95% | CAS: 2740593-12-6 | AChemBlock [achemblock.com]
- 6. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. qascf.com [qascf.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jchr.org [jchr.org]
- 11. 2-{N-[ω -(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["physicochemical properties of 2-(4-benzylpiperazin-1-yl)acetonitrile"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113284#physicochemical-properties-of-2-4-benzylpiperazin-1-yl-acetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com